GLUT1 vs. GLUT4 Isoform Selectivity: F19 vs. F18
In a direct head-to-head comparison within the same study, compound F19 (518349-69-4) exhibited marked GLUT1 selectivity, in contrast to its analog F18 which showed balanced GLUT1/GLUT4 inhibition. F19 inhibited GLUT1 with an IC50 of 14.7 ± 1.2 μM and GLUT4 with an IC50 of 152.3 ± 1.5 μM, yielding a selectivity ratio of ~10.4 [1]. In contrast, F18 inhibited GLUT1 with an IC50 of 11.4 ± 1.2 μM and GLUT4 with an IC50 of 6.8 ± 1.1 μM, indicating potent dual inhibition without selectivity [1]. This differential interaction is further substantiated by ligand docking studies showing F19 docks exclusively in the inward-facing conformation of GLUT1 near residue H160, a feature that explains its isoform discrimination [1].
| Evidence Dimension | GLUT1 vs. GLUT4 inhibitory selectivity |
|---|---|
| Target Compound Data | F19 (518349-69-4): GLUT1 IC50 = 14.7 ± 1.2 μM; GLUT4 IC50 = 152.3 ± 1.5 μM |
| Comparator Or Baseline | F18: GLUT1 IC50 = 11.4 ± 1.2 μM; GLUT4 IC50 = 6.8 ± 1.1 μM |
| Quantified Difference | F19 selectivity ratio (GLUT4/GLUT1) ≈ 10.4 vs. F18 ratio ≈ 0.6; F19 is ~22-fold more selective for GLUT1 over GLUT4 than F18 |
| Conditions | Hexose transporter deficient yeast cells (hxt0) expressing human GLUT1 or GLUT4; 0.1-100 μM concentration range; assessed via C14-hexose uptake inhibition |
Why This Matters
F19 provides a specific tool to pharmacologically isolate GLUT1-mediated glucose uptake in cancer cells without confounding activity at GLUT4, an advantage for target validation studies where dual inhibition would confound interpretation.
- [1] Tilekar K, Upadhyay N, Meyer-Almes FJ, Loiodice F, Sotriffer CA, Schweipert M, et al. Structure guided design and synthesis of furyl thiazolidinedione derivatives as inhibitors of GLUT 1 and GLUT 4, and evaluation of their anti-leukemic potential. European Journal of Medicinal Chemistry. 2020 Sep 15;202:112603. View Source
